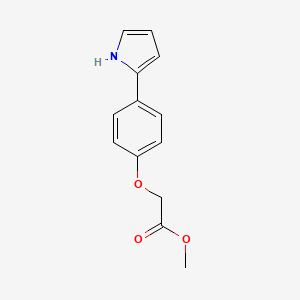
NBD, Cholesteryllinoleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NBD, Cholesteryllinoleate is a fluorescently labeled lipid compound that combines the properties of cholesteryl linoleate and the fluorescent group 7-nitrobenz-2-oxa-1,3-diazole (NBD). This compound is widely used in biological and chemical research due to its ability to integrate into lipid membranes and its fluorescent properties, which make it a valuable tool for studying lipid dynamics and interactions within cellular membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NBD, Cholesteryllinoleate typically involves the conjugation of cholesteryl linoleate with the NBD group. The process begins with the activation of the NBD group, often using NBD chloride, which reacts with the hydroxyl group of cholesteryl linoleate. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under mild conditions to prevent degradation of the lipid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes the purification of the final product using techniques such as column chromatography or high-performance liquid chromatography (HPLC) to remove any unreacted starting materials and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
NBD, Cholesteryllinoleate can undergo various chemical reactions, including:
Oxidation: The linoleate moiety can be oxidized, leading to the formation of hydroperoxides and other oxidative products.
Reduction: The nitro group in the NBD moiety can be reduced to an amino group under specific conditions.
Substitution: The NBD group can participate in nucleophilic substitution reactions, particularly with amines and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often catalyzed by transition metals.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like primary amines or thiols are used in substitution reactions, typically under basic conditions.
Major Products Formed
Oxidation: Hydroperoxides, epoxides, and other oxidized derivatives of linoleate.
Reduction: Amino derivatives of the NBD group.
Substitution: NBD-labeled amines or thiols.
Applications De Recherche Scientifique
NBD, Cholesteryllinoleate is extensively used in various fields of scientific research:
Chemistry: As a fluorescent probe to study lipid interactions and membrane dynamics.
Biology: To investigate the behavior of lipids in cellular membranes and to track lipid transport and metabolism.
Medicine: In the development of diagnostic tools and therapeutic agents, particularly in the study of lipid-related diseases.
Industry: Used in the formulation of fluorescent markers and sensors for various applications.
Mécanisme D'action
The mechanism of action of NBD, Cholesteryllinoleate involves its integration into lipid membranes due to the hydrophobic nature of the cholesteryl linoleate moiety. The NBD group, being fluorescent, allows for the visualization and tracking of the lipid within the membrane. This compound interacts with various lipid-binding proteins and can be used to study the dynamics of lipid-protein interactions and membrane organization.
Comparaison Avec Des Composés Similaires
Similar Compounds
NBD-Phosphatidylcholine: Another NBD-labeled lipid used for similar applications in membrane studies.
NBD-Sphingomyelin: Used to study sphingolipid dynamics within cellular membranes.
NBD-Cholesterol: A fluorescent cholesterol analog used to investigate cholesterol transport and metabolism.
Uniqueness
NBD, Cholesteryllinoleate is unique due to its combination of a polyunsaturated fatty acid (linoleate) and a fluorescent group, making it particularly useful for studying oxidative processes in membranes. Its ability to integrate into lipid bilayers and its fluorescent properties provide a versatile tool for a wide range of biochemical and biophysical studies.
Propriétés
Numéro CAS |
78949-96-9 |
|---|---|
Formule moléculaire |
C46H68N4O5 |
Poids moléculaire |
757.06 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



